molecular formula C21H12Cl2N2O3S B3005343 1,3-Bis(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione CAS No. 1024126-84-8

1,3-Bis(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No. B3005343
CAS RN: 1024126-84-8
M. Wt: 443.3
InChI Key: YDVPUGLYBAAASS-UHFFFAOYSA-N
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Description

The compound 1,3-Bis(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is a complex molecule that likely contains a thiophene moiety as part of its structure. Thiophene derivatives are known for their interesting chemical and physical properties and have been the subject of various synthetic studies. For instance, the synthesis of unsymmetrically 3,4-disubstituted thiophenes has been achieved using 3,4-Bis(trimethylsilyl)thiophene as a versatile building block . Additionally, the crystal structure of a related compound with chlorophenyl groups has been determined, indicating the potential for diverse molecular geometries and interactions within this class of compounds .

Synthesis Analysis

The synthesis of thiophene derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of various disubstituted thiophenes . The synthesis of complex molecules with chlorophenyl groups can involve condensation reactions, as seen in the creation of tetrachlorophthalides . The synthesis of the compound would likely involve similar strategies, utilizing palladium-catalyzed reactions and potentially condensation steps to introduce the chlorophenyl and thiophene components into the diazinane-trione framework.

Molecular Structure Analysis

The molecular structure of chlorophenyl-containing compounds can exhibit interesting features such as intramolecular interactions and planar or perpendicular arrangements of phenyl rings relative to the core structure . The thiophene derivatives can also show significant steric congestion and deviations from planarity due to substituent effects, as observed in the crystal structures of related compounds . These structural characteristics can influence the reactivity and properties of the molecule.

Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions, including photocyclization, which has been observed in bis(benzo[b]thiophen-3-yl)ethene derivatives . The presence of chlorophenyl groups can also influence the reactivity, potentially facilitating electrophilic substitution reactions or interactions with nucleophiles. The specific chemical reactions of 1,3-Bis(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione would depend on the exact nature of its substituents and the electronic environment within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are often characterized by their electronic spectra, crystal structures, and electrochemical behavior . The presence of chlorophenyl groups can add to the molecule's stability and influence its electronic properties . The exact properties of the compound would need to be determined experimentally, but it is likely to exhibit characteristics similar to other chlorophenyl and thiophene-containing compounds, such as specific absorption bands in the UV/Vis spectrum and a particular crystal packing influenced by intermolecular interactions .

Scientific Research Applications

Photophysical and Computational Studies

1,3-Bis(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is part of a series of pi-conjugated systems studied for their intense blue/violet luminescence, significant Stokes shifts, and high quantum yields. These properties, derived from strong, low-energy HOMO-LUMO transitions, make them relevant for photophysical and computational studies. The molecular orbital computations on these diazaborolyl systems reveal that the LUMO is primarily located on the thiophene/benzene bridge, indicating its potential use in photophysical applications (Weber et al., 2009).

Conversion into Oxime Derivatives

Research includes the synthesis of oxime derivatives from compounds containing barbituric acid moieties, including this chemical. The structural confirmation of these compounds through UV, IR, NMR, and mass spectral data, highlights their potential in chemical synthesis and the exploration of new chemical entities (Rahman et al., 2013).

Ligand Preparation for Coordination Chemistry

This compound is part of studies involving the synthesis of phenol-based acyclic ligands with coordination sites. Such research is fundamental in coordination chemistry, aiding in the development of new ligands for potential applications in catalysis and material science (Ghaffarinia & Golchoubian, 2005).

Anticancer Drug Development

The compound's derivatives have been studied for their potential in anticancer drug development. Research involving molecular modeling and structural analysis by NMR suggests their potential use as DNA intercalators, qualifying them as leads for new anticancer drugs (Santana et al., 2020).

Crystal Structure Analysis

Studies have also involved the crystal structure determination of derivatives, which is essential in understanding the molecular geometry and potential chemical reactivity of such compounds. This kind of research is crucial in the fields of material science and pharmaceutical chemistry (Sharma et al., 2017).

Preparation of Bis(diazo) Compounds

Research includes the preparation of bis(diazo) compounds incorporating this chemical, relevant in the generation and characterization of bis(carbenes). These studies have implications in organic chemistry, particularly in the synthesis and stabilization of reactive intermediates (Itoh et al., 2004).

properties

IUPAC Name

1,3-bis(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2N2O3S/c22-13-3-7-15(8-4-13)24-19(26)18(12-17-2-1-11-29-17)20(27)25(21(24)28)16-9-5-14(23)6-10-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVPUGLYBAAASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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